molecular formula C19H16FN3O3 B2912779 N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 952985-28-3

N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No. B2912779
CAS RN: 952985-28-3
M. Wt: 353.353
InChI Key: ARLPSWQQFIKUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is its potential as a therapeutic agent for various diseases. However, one of the limitations is its solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide. One potential direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, further research can be conducted to optimize its solubility and bioavailability for in vivo administration. Finally, its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, can also be explored.

Synthesis Methods

N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-aminoacetophenone with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazole ring. Finally, the amide group is introduced through the reaction of the isoxazole intermediate with acetic anhydride.

Scientific Research Applications

N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to have potential as an anti-cancer agent.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-12(24)21-15-3-2-4-16(9-15)22-19(25)11-17-10-18(26-23-17)13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLPSWQQFIKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.